molecular formula C11H24N2 B13563194 1-(2-(Isopropyl(methyl)amino)ethyl)cyclopentan-1-amine

1-(2-(Isopropyl(methyl)amino)ethyl)cyclopentan-1-amine

Cat. No.: B13563194
M. Wt: 184.32 g/mol
InChI Key: YBBAGIYBWDXHBC-UHFFFAOYSA-N
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Description

1-(2-(Isopropyl(methyl)amino)ethyl)cyclopentan-1-amine is an organic compound with the molecular formula C11H24N2. This compound features a cyclopentane ring substituted with an ethyl group that is further substituted with an isopropyl(methyl)amino group. It is a member of the amine family, which are compounds characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Isopropyl(methyl)amino)ethyl)cyclopentan-1-amine typically involves the reaction of cyclopentanone with isopropyl(methyl)amine in the presence of a reducing agent. The reaction conditions often include:

    Temperature: Moderate temperatures around 50-70°C.

    Solvent: Common solvents like ethanol or methanol.

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include:

    Raw Materials: Cyclopentanone, isopropyl(methyl)amine.

    Reaction Conditions: Optimized for large-scale production, including controlled temperature and pressure.

    Purification: Techniques like distillation or crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Isopropyl(methyl)amino)ethyl)cyclopentan-1-amine undergoes several types of chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield simpler amines.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halides like bromine (Br2) or chlorine (Cl2).

Major Products

The major products formed from these reactions include various substituted cyclopentane derivatives and simpler amines.

Scientific Research Applications

1-(2-(Isopropyl(methyl)amino)ethyl)cyclopentan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor to pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-(Isopropyl(methyl)amino)ethyl)cyclopentan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentane, 1-ethyl-2-methyl-: A structurally similar compound with different substituents.

    Isopropylamine: Shares the isopropylamine group but lacks the cyclopentane ring.

    Cyclopentylamine: Contains the cyclopentane ring but with different substituents.

Uniqueness

1-(2-(Isopropyl(methyl)amino)ethyl)cyclopentan-1-amine is unique due to its specific combination of a cyclopentane ring and

Properties

Molecular Formula

C11H24N2

Molecular Weight

184.32 g/mol

IUPAC Name

1-[2-[methyl(propan-2-yl)amino]ethyl]cyclopentan-1-amine

InChI

InChI=1S/C11H24N2/c1-10(2)13(3)9-8-11(12)6-4-5-7-11/h10H,4-9,12H2,1-3H3

InChI Key

YBBAGIYBWDXHBC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)CCC1(CCCC1)N

Origin of Product

United States

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